molecular formula C17H23N3O4S B12169713 methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate

methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate

Cat. No.: B12169713
M. Wt: 365.4 g/mol
InChI Key: LFADPKUAMAJHKP-UHFFFAOYSA-N
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Description

Methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazolo[3,4-b]pyridine core, a tetrahydrothiophene sulfone group, and a propanoate ester moiety. Its intricate molecular architecture makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 3,4,6-trimethylpyridine and hydrazine derivatives.

    Introduction of the tetrahydrothiophene sulfone group: This step involves the oxidation of tetrahydrothiophene to its sulfone derivative, followed by its attachment to the pyrazolo[3,4-b]pyridine core.

    Esterification: The final step involves the esterification of the resulting intermediate with methyl propanoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or alcohols.

Scientific Research Applications

Methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate involves its interaction with specific molecular targets, such as GIRK channels . These channels play a crucial role in regulating cellular excitability and are involved in various physiological processes, including pain perception, epilepsy, and cardiac function. The compound acts as an activator of GIRK channels, modulating their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to selectively activate GIRK channels with high potency and improved metabolic stability makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H23N3O4S

Molecular Weight

365.4 g/mol

IUPAC Name

methyl 3-[1-(1,1-dioxothiolan-3-yl)-3,4,6-trimethylpyrazolo[3,4-b]pyridin-5-yl]propanoate

InChI

InChI=1S/C17H23N3O4S/c1-10-14(5-6-15(21)24-4)11(2)18-17-16(10)12(3)19-20(17)13-7-8-25(22,23)9-13/h13H,5-9H2,1-4H3

InChI Key

LFADPKUAMAJHKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C)C)CCC(=O)OC

Origin of Product

United States

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